molecular formula C12H19BrClNO B1395347 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride CAS No. 5465-19-0

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride

Cat. No.: B1395347
CAS No.: 5465-19-0
M. Wt: 308.64 g/mol
InChI Key: ZFUKIVDDIOYDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a bromophenoxy group attached to an ethanamine backbone, which is further substituted with diethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to form 2-bromophenol.

    Etherification: 2-bromophenol is then reacted with ethylene oxide to form 2-(2-bromophenoxy)ethanol.

    Amination: The 2-(2-bromophenoxy)ethanol is subsequently reacted with diethylamine to form 2-(2-bromophenoxy)-N,N-diethylethanamine.

    Salt Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperatures and pressures to ensure high yields and purity. Solvents such as dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenoxyamines.

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylamine moiety can enhance its binding affinity to certain targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N,N-diethylethanamine;hydrochloride
  • 2-(2-fluorophenoxy)-N,N-diethylethanamine;hydrochloride
  • 2-(2-iodophenoxy)-N,N-diethylethanamine;hydrochloride

Uniqueness

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding to biological targets.

Properties

IUPAC Name

2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13;/h5-8H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKIVDDIOYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-19-0
Record name NSC28993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-bromophenoxy)-N,N-diethylethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.